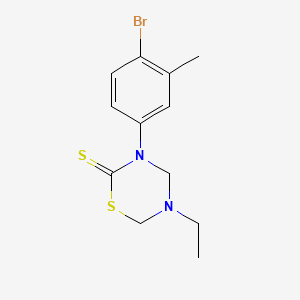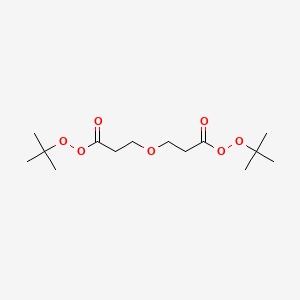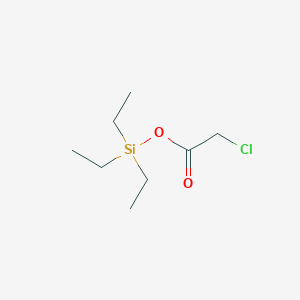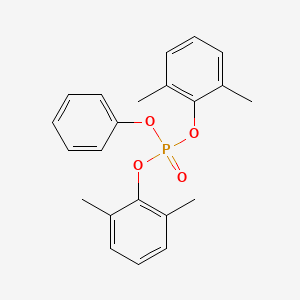![molecular formula C9H12N2O2S3 B14710408 Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester CAS No. 13046-52-1](/img/structure/B14710408.png)
Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester is a chemical compound with a complex structure that includes a hydrazinecarbodithioic acid core, a 4-methylphenylsulfonyl group, and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester typically involves the reaction of hydrazinecarbodithioic acid with 4-methylphenylsulfonyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures that the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically require specific conditions such as controlled temperatures, pH, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and substituted hydrazinecarbodithioic acid esters.
Applications De Recherche Scientifique
Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but they may include interactions with proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hydrazinecarbodithioic acid, methyl ester
- Hydrazinecarbodithioic acid, 1-methyl-, methyl ester
- Carbazic acid, dithio-, methyl ester
Uniqueness
Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester is unique due to the presence of the 4-methylphenylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
13046-52-1 |
|---|---|
Formule moléculaire |
C9H12N2O2S3 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
methyl N-[(4-methylphenyl)sulfonylamino]carbamodithioate |
InChI |
InChI=1S/C9H12N2O2S3/c1-7-3-5-8(6-4-7)16(12,13)11-10-9(14)15-2/h3-6,11H,1-2H3,(H,10,14) |
Clé InChI |
DWNVCADXCXWSPB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=S)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


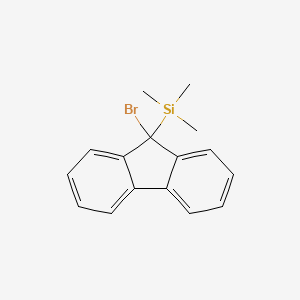
![Methyl 3-[methoxy(phenyl)phosphoryl]propanoate](/img/structure/B14710341.png)

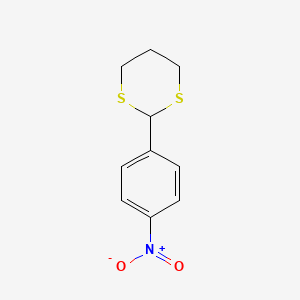
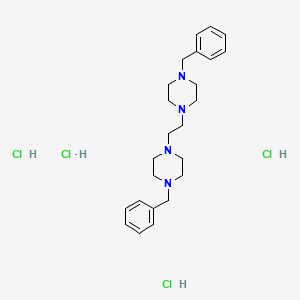
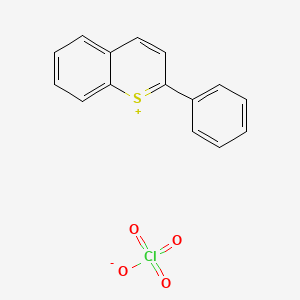
![4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14710375.png)
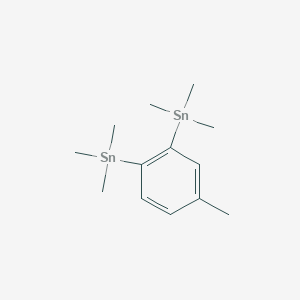
![N-[(Trimethylsilyl)methyl]octadecan-1-amine](/img/structure/B14710389.png)
